REACTION_CXSMILES
|
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C1(C(C2[C:22]([CH2:23][O:24][CH2:25][C:26]3[C:31](C4C(=CC=C(O)C=4)O)=[CH:30][CH:29]=[CH:28][CH:27]=3)=[CH:21][CH:20]=[CH:19][CH:18]=2)=CC(=CC=1)O)O.[OH-:40].[K+]>CS(C)=O>[CH2:25]([O:24][C:23]1[CH:18]=[CH:19][C:20]([O:40][CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:21][CH:22]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
hydroquinone monobenzyl ether
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (500 ml×2)
|
Type
|
WASH
|
Details
|
The extract was washed with 1N hydrochloric acid, water, and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue obtained by evaporation of the solvent under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by medium pressure column chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)OCC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 197.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |